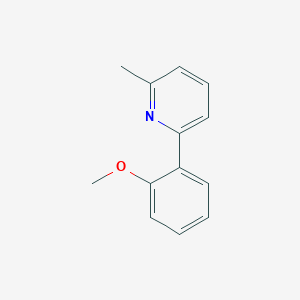
2-(2-Methoxyphenyl)-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-6-methylpyridine is an organic compound that belongs to the class of aromatic heterocycles It is characterized by a pyridine ring substituted with a methoxyphenyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-6-methylpyridine typically involves the reaction of 2-methoxybenzaldehyde with 2-acetylpyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(2-Formylphenyl)-6-methylpyridine or 2-(2-Carboxyphenyl)-6-methylpyridine.
Reduction: 2-(2-Methoxyphenyl)-6-methylpiperidine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Methoxyphenyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-6-methylpyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(2-Methoxyphenyl)pyridine: Lacks the methyl group at the 6-position, which may affect its chemical reactivity and biological activity.
2-(2-Methoxyphenyl)-4-methylpyridine: The methyl group is positioned differently, potentially altering its interaction with molecular targets.
2-(2-Methoxyphenyl)-6-chloropyridine: Substitution of the methyl group with a chlorine atom can significantly change its chemical properties and applications.
Uniqueness: 2-(2-Methoxyphenyl)-6-methylpyridine is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
113577-68-7 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-6-methylpyridine |
InChI |
InChI=1S/C13H13NO/c1-10-6-5-8-12(14-10)11-7-3-4-9-13(11)15-2/h3-9H,1-2H3 |
InChI Key |
YKLZCNALAAYVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


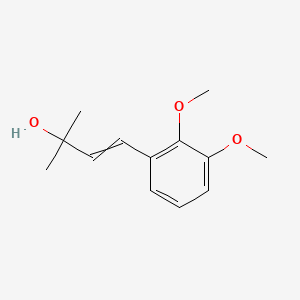
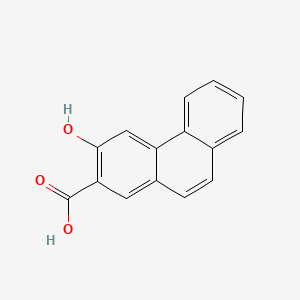
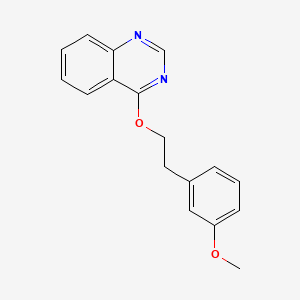
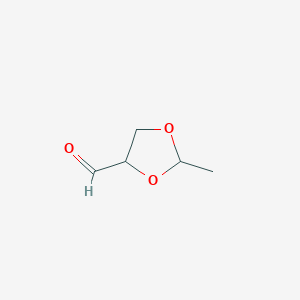
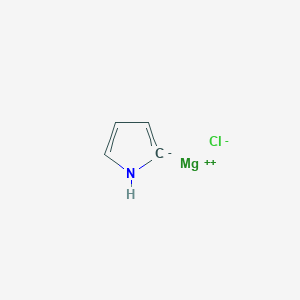

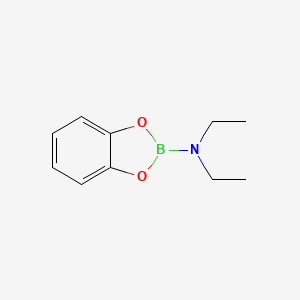
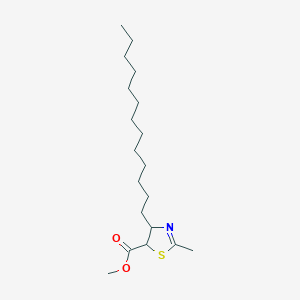
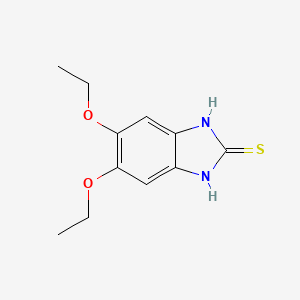
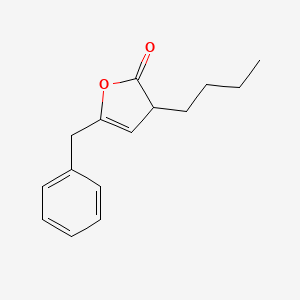
![5,5'-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14297901.png)
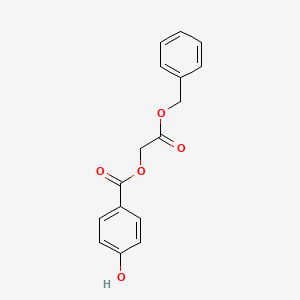
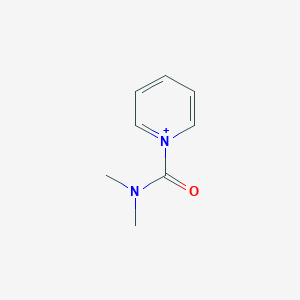
![Tributyl[5-(2-phenylethyl)furan-2-YL]stannane](/img/structure/B14297923.png)
